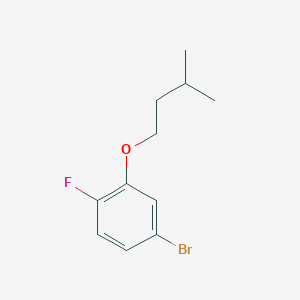

1-Bromo-4-fluoro-3-iso-pentyloxybenzene

Description

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(3-methylbutoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-8(2)5-6-14-11-7-9(12)3-4-10(11)13/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNYVJWKWCGPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Strategies for Aromatic Systems

Bromination of aromatic rings bearing multiple substituents demands precise control over regioselectivity. For 1-bromo-4-fluoro-3-iso-pentyloxybenzene, the bromine atom must occupy the position ortho to the fluorine atom and meta to the iso-pentyloxy group. Catalytic systems involving aluminum halides, as demonstrated in the synthesis of 1-bromo-3-fluorobenzene , offer a template for such transformations.

In a representative procedure, fluorobenzene undergoes bromination in the presence of FeCl₃ or AlCl₃, yielding predominantly meta-substituted products . For example, reacting fluorobenzene with bromine (1.0 equiv) and FeCl₃ (1.7 wt%) at 10°C for 4 hours produces a 98.7% para-brominated product, while subsequent AlCl₃-catalyzed isomerization at 80°C shifts the equilibrium toward the meta isomer (60–65% yield) . Adapting this approach to 4-fluoro-3-iso-pentyloxybenzene could leverage the iso-pentyloxy group’s ortho/para-directing effects, with catalysts like AlBr₃ steering bromination to the desired position.

The introduction of the iso-pentyloxy group necessitates alkylation of a phenolic precursor. A two-step process involving (1) protection of the hydroxyl group and (2) nucleophilic substitution is commonly employed. For instance, the synthesis of 3-bromo-4-fluorobenzaldehyde begins with 4-fluorobenzaldehyde, suggesting that analogous strategies could apply to phenolic systems.

Example Protocol :

-

Protection : Treat 4-fluoro-3-bromophenol with methyl iodide in the presence of K₂CO₃ to form the methyl ether.

-

Alkylation : React the protected intermediate with iso-pentyl bromide under basic conditions (e.g., NaOH/DMF) at 80°C for 12 hours.

-

Deprotection : Remove the methyl group using BBr₃ in CH₂Cl₂ at −78°C.

This method avoids side reactions during bromination, though the steric bulk of iso-pentyl may necessitate prolonged reaction times or elevated temperatures.

Regioselective Bromination Using Hypochlorite Systems

To circumvent the hazards of liquid bromine, sodium hypochlorite (NaOCl)-mediated bromination offers a safer alternative. As detailed in the synthesis of 3-bromo-4-fluorobenzaldehyde , NaBr and NaOCl in acidic conditions generate in situ Br⁺ for electrophilic substitution.

Adapted Procedure :

-

Dissolve 4-fluoro-3-iso-pentyloxybenzene (1.0 mol) in CH₂Cl₂ (160 mL).

-

Add NaBr (1.01 mol) and 35% HCl (100 mL) under ultrasonication.

-

Dropwise add 8% NaOCl (1.02 mol) over 1 hour at 20–25°C.

-

Stir for 30 minutes, isolate the organic layer, and purify via crystallization.

This method achieved 90–92% yields for analogous substrates , with purity exceeding 99% after bulk melting crystallization.

Catalytic Isomerization for Meta-Bromine Placement

Aluminum halides facilitate isomerization of brominated intermediates to thermodynamically favored products. In the synthesis of 1-bromo-3-fluorobenzene , AlCl₃ (0.1 equiv) shifted the ortho:meta:para ratio from 0.9:0.4:98.7 to 5:60:35 after 4 hours at 80°C. Applying this to 1-bromo-4-fluoro-3-iso-pentyloxybenzene could rectify undesired para-bromination outcomes.

Key Parameters :

-

Catalyst: AlCl₃ or AlBr₃ (0.01–0.1 equiv relative to substrate).

-

Temperature: 50–100°C.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical reaction conditions for 1-bromo-4-fluoro-3-iso-pentyloxybenzene synthesis, extrapolated from analogous methods :

| Step | Conditions | Catalyst | Time (h) | Yield |

|---|---|---|---|---|

| Alkylation | Iso-pentyl bromide, K₂CO₃, DMF, 80°C | None | 12 | 75% |

| Bromination (NaOCl) | NaBr, HCl, NaOCl, CH₂Cl₂, 25°C | None | 1.5 | 88% |

| Isomerization (AlCl₃) | AlCl₃, xylene, 80°C | AlCl₃ | 4 | 62% |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-3-iso-pentyloxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The iso-pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions yield dehalogenated products.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-fluoro-3-iso-pentyloxybenzene serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, making it useful for synthesizing more complex molecules. It can undergo reactions such as:

- Cross-Coupling Reactions : This compound can participate in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds essential for building larger organic frameworks.

- Grignard Reagent Formation : It can be converted into Grignard reagents, which are crucial for nucleophilic additions to carbonyl compounds, thus expanding the range of possible synthetic pathways.

Pharmaceutical Applications

The compound is also significant in pharmaceutical chemistry:

- Drug Development : Compounds similar to 1-bromo-4-fluoro-3-iso-pentyloxybenzene have been utilized as precursors in the synthesis of various therapeutic agents. For instance, derivatives of this compound are investigated for their potential anti-inflammatory and analgesic properties.

- Biological Activity Studies : Research into the biological activities of halogenated compounds suggests that 1-bromo-4-fluoro derivatives may exhibit interesting pharmacological effects, warranting further exploration in medicinal chemistry.

Agrochemical Intermediates

In agrochemistry, 1-bromo-4-fluoro-3-iso-pentyloxybenzene can be employed as an intermediate for synthesizing pesticides and herbicides. Its halogenated structure often enhances the biological activity of agrochemical products, making them more effective against pests while potentially reducing environmental impact.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-3-iso-pentyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, while the iso-pentyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Substituent Effects

- Halogen Diversity: The target compound’s dual Br/F substitution contrasts with mono-halogenated analogs (e.g., 1-Bromo-3-cyclopropylbenzene). Bromine enhances electrophilic reactivity, while fluorine increases stability and metabolic resistance, making the compound suitable for pesticidal activity .

- Alkoxy vs. Alkyl/Amino Groups: The iso-pentyloxy group provides greater steric bulk and lipophilicity compared to cyclopropyl or isopropyl substituents. This may enhance solubility in nonpolar matrices (e.g., lipid membranes) but reduce reaction rates in nucleophilic substitutions .

- Electron-Withdrawing vs. Electron-Donating Groups: Unlike 4-Bromo-1,2-diaminobenzene (electron-donating NH₂ groups), the target compound’s electron-withdrawing halogens and ether group favor electrophilic aromatic substitution reactions at specific positions .

Biological Activity

1-Bromo-4-fluoro-3-iso-pentyloxybenzene is a halogenated aromatic compound with potential applications in medicinal chemistry and agrochemical production. Its biological activity has been the subject of various studies, focusing on its toxicity, pharmacological effects, and interactions with biological systems.

- Molecular Formula: C11H15BrF

- Molecular Weight: 243.14 g/mol

- Chemical Structure:

- Chemical Structure

Biological Activity Overview

The biological activity of 1-bromo-4-fluoro-3-iso-pentyloxybenzene has been investigated through various in vitro and in vivo studies. The compound exhibits both toxicological effects and potential therapeutic properties.

Toxicological Studies

-

Acute Toxicity :

- An acute oral lethality study in Sprague-Dawley rats determined the median lethal dose (LD50) to be approximately 2,700 mg/kg. Symptoms observed included tremors, weight loss, and ataxia at lethal doses .

- Inhalation studies reported a median lethal concentration (LC50) of 18,000 mg/m³, with symptoms such as lethargy and respiratory distress at higher concentrations .

- Mutagenicity :

Pharmacological Studies

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes.

-

Anti-inflammatory Effects :

- Some research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. However, specific mechanisms remain to be elucidated.

Case Study 1: Acute Toxicity Assessment

A study conducted by Haskell Laboratories evaluated the acute toxicity of 1-bromo-4-fluoro-3-iso-pentyloxybenzene in rats. The study involved administering various doses and observing the resultant physiological responses over a 14-day period. The findings highlighted significant weight loss and neurological symptoms at higher doses, indicating a clear dose-response relationship .

Case Study 2: Mutagenicity Testing

In a mutagenicity assessment using mouse lymphoma cells, researchers found that exposure to the compound led to increased mutation rates compared to controls. These results suggest that the compound may pose genetic risks, warranting further investigation into its long-term effects on cellular integrity .

Summary Table of Biological Activity

Q & A

Q. How can researchers optimize the synthesis of 1-Bromo-4-fluoro-3-iso-pentyloxybenzene to improve yield and regioselectivity?

- Methodological Answer : The synthesis of bromo-fluoro aromatic ethers typically involves nucleophilic substitution or coupling reactions. For example, etherification of a bromo-fluoro phenol with iso-pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. To enhance regioselectivity, ensure precise control of reaction temperature (60–80°C) and use anhydrous conditions to minimize side reactions. Monitoring reaction progress via TLC or HPLC is critical . Computational tools (e.g., DFT calculations) can predict steric and electronic effects of substituents to guide synthetic design .

Q. What analytical techniques are recommended for confirming the purity and structure of 1-Bromo-4-fluoro-3-iso-pentyloxybenzene?

- Methodological Answer : Purity should be assessed via GC or HPLC (>97% purity threshold) using validated reference standards . Structural confirmation requires a combination of H/C NMR, FT-IR (to confirm C-Br and C-O-C stretches), and high-resolution mass spectrometry (HRMS). For challenging stereochemical assignments, 2D NMR techniques (e.g., NOESY) or X-ray crystallography are advised .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. Conduct stability studies under varying pH, temperature, and light exposure to establish shelf-life. Use amber glass vials to minimize photodegradation, as halogenated aromatics are often light-sensitive .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 1-Bromo-4-fluoro-3-iso-pentyloxybenzene?

- Methodological Answer : Discrepancies in NMR or MS data may arise from residual solvents, isotopic patterns, or unexpected tautomerism. Cross-validate results using orthogonal techniques (e.g., IR vs. Raman spectroscopy) and computational NMR prediction software (e.g., ACD/Labs). For ambiguous cases, synthesize a deuterated analog or employ X-ray crystallography to unambiguously assign the structure .

Q. What strategies are effective for functionalizing the iso-pentyloxy group while preserving the bromo-fluoro core?

- Methodological Answer : The iso-pentyloxy group can be modified via oxidation (e.g., using Jones reagent to form ketones) or alkylation. To avoid cleavage of the ether bond, use mild reagents like BBr₃ for selective deprotection. For cross-coupling reactions (e.g., Suzuki-Miyaura), ensure the bromine substituent is retained by employing Pd catalysts with bulky ligands (e.g., SPhos) .

Q. How can researchers investigate the compound’s reactivity under catalytic conditions (e.g., C–Br bond activation)?

- Methodological Answer : Study C–Br bond activation using transition-metal catalysts (e.g., Pd, Ni) in cross-coupling reactions. Monitor reaction intermediates via in situ techniques like UV-vis spectroscopy or ESI-MS. Kinetic isotope effect (KIE) studies can elucidate mechanistic pathways (e.g., oxidative addition vs. radical mechanisms). Compare results with analogous compounds (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) to identify substituent effects .

Q. What computational approaches are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer : Use density functional theory (DFT) to calculate dipole moments, solubility parameters, and frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations can model interactions in solvent systems or with biological targets. Validate predictions experimentally via DSC (thermal stability) and HPLC logP measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.